molecular formula C21H21N3O6 B2494565 prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-46-3

prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2494565
CAS No.: 622362-46-3
M. Wt: 411.414
InChI Key: VOZBXEINDVPKIV-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the benzodioxole ring, the pyrido[2,3-d]pyrimidine core, and the final esterification reaction. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, palladium-catalyzed coupling reactions are often conducted under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets due to the presence of multiple functional groups. This article reviews the current understanding of its biological activity based on available research.

Chemical Structure

The molecular formula for the compound is C21H22N2O5C_{21}H_{22}N_2O_5, and its structure includes a pyrido-pyrimidine core with substituents that may enhance its pharmacological properties. The presence of the benzodioxole moiety is particularly noteworthy as it is often associated with various bioactive compounds.

Antioxidant Properties

Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases.

Anticancer Effects

Studies have shown that similar pyrido-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound's potential to inhibit specific enzymes has been explored. For example, certain derivatives have demonstrated inhibitory effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. Inhibition of PLA2 is significant as it can lead to reduced inflammation and pain relief.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several derivatives containing the benzodioxole group. The results indicated that these compounds effectively reduced lipid peroxidation in vitro and showed promise as therapeutic agents for oxidative stress-related conditions .

Case Study 2: Anticancer Activity

In a preclinical study involving human cancer cell lines, a related compound was found to significantly inhibit cell growth and induce apoptosis at micromolar concentrations. The mechanism was attributed to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntioxidant12.5
Compound BAnticancer15.0
Compound CPLA2 Inhibition0.18

The biological activities of this compound are likely mediated through several mechanisms:

  • Free Radical Scavenging : The structure allows for electron donation to neutralize free radicals.
  • Enzyme Interaction : Binding to enzymes like PLA2 alters their activity and reduces inflammatory mediators.
  • Cell Cycle Regulation : Induction of apoptosis may involve modulation of signaling pathways related to cell survival and death.

Properties

IUPAC Name

prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-5-8-28-20(26)15-11(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)12-6-7-13-14(9-12)30-10-29-13/h5-7,9,16,22H,1,8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZBXEINDVPKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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